1,2-Diisopropylbenzene

Catalog No.
S594064
CAS No.
25321-09-9
M.F
C12H18
M. Wt
162.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diisopropylbenzene

CAS Number

25321-09-9

Product Name

1,2-Diisopropylbenzene

IUPAC Name

1,2-di(propan-2-yl)benzene

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

InChI

InChI=1S/C12H18/c1-9(2)11-7-5-6-8-12(11)10(3)4/h5-10H,1-4H3

InChI Key

OKIRBHVFJGXOIS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1C(C)C

Solubility

Sol in all proportions of alcohol, ether, acetone and benzene.
Solubility in water at 25 °C: poo

Synonyms

diisopropylbenzene

Canonical SMILES

CC(C)C1=CC=CC=C1C(C)C

1,2-Diisopropylbenzene is an organic compound with the formula

C6H4(CH(CH3)2)2C_6H_4(CH(CH_3)_2)_2C6​H4​(CH(CH3​)2​)2​

. It is one of the three isomers of diisopropylbenzene (DIPB), the others being 1,3- and 1,4-diisopropylbenzene . All are colorless liquids, immiscible in water, with similar boiling points . They are classified as aromatic hydrocarbons bearing a pair of isopropyl (CH(CH_3)_2) substituents .

1,2-Diisopropylbenzene, also known as o-Diisopropylbenzene, is an aromatic hydrocarbon with the chemical formula C12H18C_{12}H_{18}. It consists of a benzene ring substituted at the 1 and 2 positions with isopropyl groups. This compound is one of three isomers of diisopropylbenzene, the others being 1,3-Diisopropylbenzene and 1,4-Diisopropylbenzene. All three isomers are colorless liquids that are immiscible in water and have similar boiling points, with 1,2-Diisopropylbenzene having a boiling point of approximately 205°C205\,°C .

The compound has a molar mass of 162.28g/mol162.28\,g/mol and a melting point of 57°C-57\,°C . Its structure features two branched alkyl groups attached to the benzene ring, which contributes to its unique properties compared to other aromatic compounds.

Typical of aromatic compounds. Key reactions include:

  • Alkylation: It can be produced through the alkylation of benzene or isopropylbenzene with propylene in the presence of Lewis acids such as aluminum trichloride .
  • Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. These reactions typically require acidic conditions to facilitate the substitution at the benzene nucleus .
  • Oxidation: 1,2-Diisopropylbenzene can form hydroperoxides through oxidation processes. These hydroperoxides are significant as they can act as radical initiators in polymerization reactions .

Several methods exist for synthesizing 1,2-Diisopropylbenzene:

  • Alkylation of Benzene: The most common method involves the alkylation of benzene with propylene using a Lewis acid catalyst. This process can produce diisopropylbenzenes through sequential alkylation steps .
  • Transalkylation: Another method involves transalkylating triisopropylbenzenes back to diisopropylbenzenes using benzene or monoisopropylbenzene as starting materials .
  • Other Synthetic Routes: Various synthetic routes have been documented that include detailed experimental procedures and outcomes for producing 1,2-Diisopropylbenzene from different precursors .

1,2-Diisopropylbenzene finds applications in several areas:

  • Solvent Use: It serves as a solvent in various chemical processes due to its ability to dissolve organic compounds effectively.
  • Chemical Intermediate: The compound is utilized as an intermediate in the synthesis of other chemicals and compounds within the petrochemical industry.
  • Research

Interaction studies involving 1,2-Diisopropylbenzene primarily focus on its reactivity with other chemicals. Notably:

  • Reactivity with Oxidizing Agents: The compound reacts vigorously with strong oxidizing agents, which can lead to explosive reactions under certain conditions .
  • Catalytic Studies: Research has indicated that zeolite catalysts can effectively catalyze reactions involving diisopropylbenzenes, highlighting their potential in industrial applications such as catalytic cracking .

1,2-Diisopropylbenzene shares structural similarities with other diisopropylbenzenes but exhibits unique properties due to its specific substitution pattern. Here are some similar compounds:

Compound NameChemical FormulaBoiling Point (°C)Melting Point (°C)
1,3-DiisopropylbenzeneC12H18203-63
1,4-DiisopropylbenzeneC12H18210-17
Isopropylbenzene (Cumene)C9H12152-89

Uniqueness of 1,2-Diisopropylbenzene

The key uniqueness of 1,2-Diisopropylbenzene lies in its ortho-substitution pattern which affects its physical properties such as boiling point and reactivity compared to its meta and para counterparts. This substitution influences its applications and behavior in

Physical Description

Diisopropylbenzene (all isomers) is a clear amber liquid with a sharp, penetrating odor. A mixture of three isomers (ortho, meta, and para).
Liquid
COLOURLESSCOLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

Clear, colorless liquid

XLogP3

4.2

Boiling Point

397 to 410 °F at 760 mm Hg (USCG, 1999)
205 °C
204 °C at 760 mm Hg
203-205 °C

Flash Point

170 °F (USCG, 1999)
170 °F (Open cup)
77 °C o.c.

Vapor Density

5.6 (Air= 1)
Relative vapor density (air = 1): 5.6

Density

0.86 (USCG, 1999)
0.9 (water=1)
0.8701 at 20 °C/4 °C
0.9 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1

LogP

5.2

Melting Point

1.4 °F (USCG, 1999)
-57 °C

UNII

6E5460R9HG

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.25 to 0.39 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

577-55-9
25321-09-9

Wikipedia

1,2-diisopropylbenzene

Methods of Manufacturing

By-product of cumene production /Diisopropylbenzenes/
By alkylation /of benzene/ using a silica - alumina catalyst. ... Isomers can be separated by fractionation.

General Manufacturing Information

Petroleum refineries
Benzene, 1,2-bis(1-methylethyl)-: ACTIVE
Diisopropylbenzene ... occurs in three isomeric forms, namely as the ortho, the meta, and the para derivatives, all being flammable liquids.

Dates

Modify: 2023-08-15

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